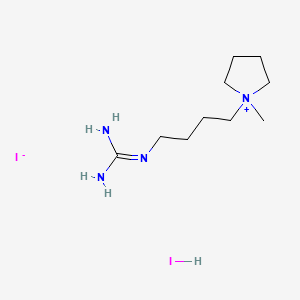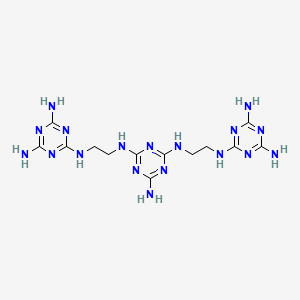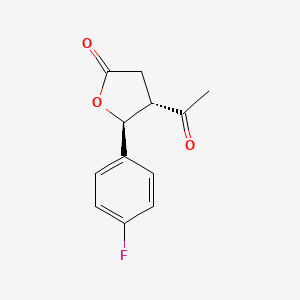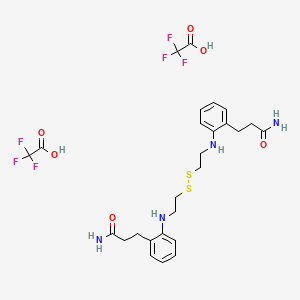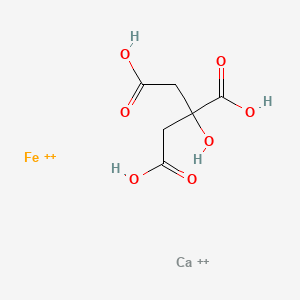
Calcium ferrous citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium ferrous citrate is a chemical compound with the molecular formula C₁₂H₁₀Ca₂FeO₁₄. It is composed of calcium, iron, and citrate ions. This compound is known for its potential applications in various fields, including medicine, chemistry, and industry. The unique combination of calcium and iron in a citrate complex makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium ferrous citrate can be synthesized through various methods. One common approach involves the reaction of calcium carbonate, ferrous sulfate, and citric acid in an aqueous solution. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
[ \text{CaCO}_3 + \text{FeSO}_4 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Ca}_2\text{Fe(C}_6\text{H}_5\text{O}_7)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including calcium carbonate, ferrous sulfate, and citric acid, are mixed in precise proportions and subjected to controlled reaction conditions. The resulting product is then purified and dried to obtain the final compound in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium ferrous citrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of calcium and iron ions, as well as the citrate ligand.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, ferrous ions (Fe²⁺) in this compound can be oxidized to ferric ions (Fe³⁺). This reaction is often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: Under reducing conditions, ferric ions (Fe³⁺) can be reduced back to ferrous ions (Fe²⁺). Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where the citrate ligand is replaced by other ligands. This can occur in the presence of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ferric citrate, while reduction can regenerate the ferrous form.
Applications De Recherche Scientifique
Calcium ferrous citrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and iron ions in coordination chemistry studies.
Biology: In biological research, this compound is studied for its potential role in cellular processes involving calcium and iron metabolism.
Medicine: The compound is investigated for its potential use in treating iron deficiency anemia and other conditions related to calcium and iron metabolism.
Industry: In industrial applications, this compound is used in water treatment processes and as a nutritional supplement in animal feed.
Mécanisme D'action
The mechanism of action of calcium ferrous citrate involves the release of calcium and iron ions in biological systems. These ions play crucial roles in various physiological processes. Calcium ions are essential for bone health, muscle function, and nerve transmission, while iron ions are vital for oxygen transport and cellular respiration. The citrate ligand helps in the solubilization and bioavailability of these ions, facilitating their absorption and utilization in the body.
Comparaison Avec Des Composés Similaires
Calcium ferrous citrate can be compared with other similar compounds such as:
Ferrous sulfate: Commonly used as an iron supplement, but lacks the calcium component.
Calcium citrate: Used as a calcium supplement, but does not provide iron.
Ferric citrate: Used in the treatment of hyperphosphatemia in chronic kidney disease patients, but has different oxidation states of iron.
The uniqueness of this compound lies in its ability to provide both calcium and iron in a single compound, making it a versatile and valuable compound for various applications.
Propriétés
Numéro CAS |
53684-61-0 |
|---|---|
Formule moléculaire |
C6H8CaFeO7+4 |
Poids moléculaire |
288.05 g/mol |
Nom IUPAC |
calcium;2-hydroxypropane-1,2,3-tricarboxylic acid;iron(2+) |
InChI |
InChI=1S/C6H8O7.Ca.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+2 |
Clé InChI |
APWIREYTDSSNID-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)


